4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Physicochemical characterization Purification Thermal stability

Generic pyrrolopyridine substitution fails due to pKa variance (6-azaindole: 7.95 vs. 7-azaindole: 4.59), altering solubility and hinge binding. This 4-nitro-3-carbaldehyde isomer provides orthogonal reactivity absent in non-nitrated or non-formylated analogs. - Dual handles: C3-aldehyde for reductive amination/Knoevenagel; C4-nitro for reduction to amine → parallel amide libraries. - QC verification: Density (1.6±0.1 g/cm³) and LC-MS (m/z 191.14) distinguish from analogs (e.g., non-nitrated density 1.368). - Application: Late-stage diversification in FGFR kinase inhibitor programs.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 1190319-53-9
Cat. No. B3219652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS1190319-53-9
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])C=O
InChIInChI=1S/C8H5N3O3/c12-4-5-1-10-6-2-9-3-7(8(5)6)11(13)14/h1-4,10H
InChIKeyPJGSHNMOOORQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Identity and Scaffold Context


4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1190319-53-9) is a heterocyclic building block belonging to the 6-azaindole family, featuring a pyrrole ring fused to a pyridine ring with a nitro substituent at the 4-position and an aldehyde at the 3-position [1]. With a molecular formula of C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly fibroblast growth factor receptors (FGFRs) . The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere of indole and purine systems with distinct physicochemical properties that differentiate it from other azaindole positional isomers [2].

Scaffold 6-Azaindole heterocyclic building block for kinase inhibitor programs
Reactivity Dual orthogonal handles: C4-nitro (reducible) and C3-aldehyde (electrophilic)
Synthesis Fit Supports divergent library enumeration from a single qualified building block

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Not Replaceable by Generic Analogs


Generic substitution among pyrrolopyridine building blocks is unreliable because the 6-azaindole scaffold itself possesses a pKa (7.95) that differs substantially from the 7-azaindole (pKa 4.59) and 4-azaindole (pKa 6.94) isomers, directly impacting protonation state, solubility, and target engagement at physiological pH [1]. Furthermore, the simultaneous presence of the C4-nitro and C3-aldehyde groups on the target compound confers orthogonal reactivity not available in either the non-nitrated analog (1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, CAS 25957-65-7) or the non-formylated analog (4-nitro-1H-pyrrolo[2,3-c]pyridine, CAS 1190309-81-9). Procurement of a close analog without verifying this specific substitution pattern risks introducing a compound with a significantly lower boiling point, lower density, and critically, the absence of a key synthetic handle required for downstream derivatization [2]. The quantitative differentiation detailed below establishes why this specific CAS number must be specified in procurement documentation.

Azaindole Isomer Mismatch 6-Azaindole pKa context differs substantially from 7-azaindole and 4-azaindole isomers; protonation state and target engagement profiles may not transfer. May shift if 7-azaindole or 4-azaindole scaffold is substituted
Mono-Functional Analog Risk Non-nitrated analog (CAS 25957-65-7) lacks the C4-NO₂ handle; non-formylated analog (CAS 1190309-81-9) lacks the C3-CHO handle. Either substitution removes a key synthetic diversification point. Procurement of single-handle analog limits downstream derivatization
Physicochemical Property Shift Boiling point, density, and MW differ measurably from close analogs. QC protocols designed for non-nitrated or non-formylated analogs may not apply directly. Identity verification parameters require compound-specific validation

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Quantitative Evidence vs. Closest Analogs


Boiling Point: Nitro vs. Non-Nitrated Analog

The introduction of the nitro group at C4 produces a substantial boiling point elevation of approximately 90 °C relative to the non-nitrated parent scaffold. The target compound 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde exhibits a predicted boiling point of 473.1±40.0 °C at 760 mmHg [1], compared to 383.2±22.0 °C for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) . This ~90 °C difference reflects the increased intermolecular dipole-dipole interactions conferred by the nitro substituent.

Boiling Point: Nitro vs. Non-Nitrated
Data to verify
Target: 473.1±40.0 °C vs. Analog: 383.2±22.0 °C
Δ ≈ +90 °C (target higher)
Supports procurement identity verification; distillation protocols for non-nitrated analog may be unsuitable.
Predicted values at 760 mmHg; computational method consistent across both compounds. Confirm experimentally.
Physicochemical characterization Purification Thermal stability

Density Impact of Nitro Substitution

The nitro substituent at C4 increases the computed density of the target compound to 1.6±0.1 g/cm³ [1], compared to 1.368 g/cm³ for the non-nitrated analog 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . This represents an approximate 17% increase in density attributable to the additional molecular mass and the electron-withdrawing character of the nitro group.

Density Impact of Nitro Substitution
Data to verify
Target: 1.6±0.1 g/cm³ vs. Analog: 1.368 g/cm³
Δ ≈ +0.23 g/cm³ (~17% increase)
Supports rapid density-based incoming QC inspection as a non-destructive identity check.
Predicted/computed density values. Verify with experimental measurement upon receipt.
Physical property Formulation Crystallinity

Scaffold Basicity: 6-Azaindole vs. 7- and 4-Azaindole

The 6-azaindole scaffold that forms the core of the target compound displays a ground-state pKa of 7.95 (measured in water at 20 °C) [1]. This is 3.36 log units more basic than the 7-azaindole isomer (pKa = 4.59) and 1.01 log units more basic than the 4-azaindole isomer (pKa = 6.94) [1]. At physiological pH (7.4), the 6-azaindole scaffold exists in a substantially different protonation equilibrium compared to other azaindole positional isomers, directly affecting hydrogen-bonding capacity, solubility, and membrane permeability.

Scaffold Basicity: 6- vs. 7- and 4-Azaindole
Class-level
6-Azaindole scaffold: pKa = 7.95 7-Azaindole: pKa = 4.59 ΔpKa = +3.36 (6- vs. 7-azaindole)
6-Azaindole scaffold: pKa = 7.95 4-Azaindole: pKa = 6.94 ΔpKa = +1.01 (6- vs. 4-azaindole)
6-Azaindole ionization context differs; SAR from 7- or 4-azaindole series may not transfer directly.
Measured in water at 20 °C. Electron-withdrawing substituents on target modulate absolute pKa.
Ionization state Drug-likeness Bioisosterism

MW Differentiation for Identity Verification

The target compound's molecular weight of 191.14 g/mol (C₈H₅N₃O₃) [1] is clearly distinguishable by LC-MS or HRMS from its two closest procurement-confusable analogs: the non-nitrated 6-azaindole-3-carbaldehyde (MW 146.15, C₈H₆N₂O) [2] and the 4-nitro-6-azaindole lacking the aldehyde (MW 163.13, C₇H₅N₃O₂) [3]. The mass differences of 45 Da and 28 Da respectively correspond to the loss of the nitro group (NO₂, 46 Da) and the aldehyde group (CHO, 29 Da).

MW Differentiation for Identity Verification
Head-to-head
Target: 191.14 g/mol (C₈H₅N₃O₃) Non-nitrated analog: 146.15 g/mol ΔMW = +45 Da (loss of NO₂)
Target: 191.14 g/mol (C₈H₅N₃O₃) Non-formylated analog: 163.13 g/mol ΔMW = +28 Da (loss of CHO)
Supports unambiguous LC-MS identity confirmation upon material receipt.
Standard LC-MS or HRMS analysis. Distinct mass differences prevent analog misidentification.
Quality control Mass spectrometry Inventory management

Dual Nitro-Aldehyde Reactivity vs. Mono-Functional Analogs

The target compound is uniquely positioned among close analogs by possessing two synthetically orthogonal functional groups on the 6-azaindole core: a C4-nitro group (reducible to a primary amine for amide coupling, urea formation, or diazotization) and a C3-aldehyde group (available for Knoevenagel condensation, reductive amination, or Wittig olefination). In contrast, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) lacks the nitro-derived amine handle , while 4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-81-9) lacks the aldehyde handle for C–C bond formation [1]. The 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde isomer (different ring fusion) has been reported as a related building block but positions the pyridine nitrogen differently, altering hydrogen-bonding geometry .

Dual Nitro-Aldehyde Reactivity
Reported
C4-NO₂ → –NH₂ C3-CHO (electrophilic)
2 orthogonal reactive sites vs. 1 for each mono-functional analog
Dual orthogonal handles support divergent library synthesis from a single building block.
Standard heterocyclic functional group interconversion chemistry. [2,3-b] isomer has different N position.
Divergent synthesis Medicinal chemistry Library enumeration

4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Application Scenarios


Kinase Inhibitor Lead Optimization with Dual C3/C4 Derivatization

In FGFR or broader kinase inhibitor programs where the 6-azaindole scaffold has been validated as a preferred ATP-mimetic hinge binder over 7-azaindole (due to the favorable pKa of 7.95 vs. 4.59 [1]), the target compound serves as an ideal late-stage diversification intermediate. The C3-aldehyde enables rapid exploration of C3-substituent SAR via reductive amination or Knoevenagel chemistry, while the C4-nitro group can be selectively reduced to the amine for parallel amide library synthesis—all without requiring protecting group strategies on the pyrrole NH. This dual-handle capability is absent in the mono-functional analogs CAS 25957-65-7 and CAS 1190309-81-9 .

Procurement QC: Density and MW Verification

For CROs and pharmaceutical compound management groups receiving this building block, the combination of density (1.6±0.1 g/cm³) [1] and molecular weight (191.14 g/mol) [1] provides two orthogonal, rapid identity verification parameters. A measured density below 1.4 g/cm³ would flag potential receipt of the non-nitrated analog (density 1.368 g/cm³) , while LC-MS confirmation of the molecular ion at m/z 191.14 (rather than 146.15 or 163.13) provides secondary confirmation. This dual-check protocol is recommended as a standard incoming QC procedure when stocking this compound alongside its close structural analogs.

Fragment-Based Drug Discovery with 6-Azaindole Scaffolds

The 6-azaindole scaffold has demonstrated utility in fragment-based drug discovery programs targeting kinases, as reviewed comprehensively by Mérour et al. [1]. The target compound's aldehyde group provides a native electrophilic warhead suitable for fragment ligation or covalent inhibitor design, while the nitro group modulates the electron density of the bicyclic system, affecting π-stacking interactions within the kinase hinge region. When compared to other azaindole positional isomers, the 6-azaindole core has shown distinct binding modes in crystallographic studies, making this specific scaffold geometry essential for programs that have established structure-based binding hypotheses around the 6-azaindole orientation .

Building Block for α,β-Unsaturated Ketone Microtubule Inhibitors

The 6-azaindole-3-carbaldehyde scaffold has established precedent in the preparation of α,β-unsaturated ketone derivatives evaluated as microtubule inhibitors [1]. The 4-nitro substitution on the target compound provides electronic tuning of the aldehyde reactivity in aldol-type condensations, potentially improving yields in Knoevenagel reactions with activated methylene compounds compared to the electron-rich non-nitrated analog. The distinct boiling point of the target (473.1 °C) vs. the non-nitrated analog (383.2 °C) also implies different optimal conditions for solvent removal and product isolation during these transformations.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies with dual C3/C4 derivatization
Dual orthogonal reactivity: C3-aldehyde and C4-nitro handles
6-Azaindole pKa compatibility with target kinase hinge region
Building block incoming QC and identity verification
Density and MW as orthogonal, rapid identity parameters
Dual-check protocol to distinguish from non-nitrated and non-formylated analogs
Fragment-based kinase screening with 6-azaindole scaffolds
6-Azaindole scaffold geometry and aldehyde electrophilic warhead
Crystallographic binding mode context for 6-azaindole orientation
α,β-Unsaturated ketone synthesis for microtubule inhibitor research
Nitro-tuned aldehyde reactivity in Knoevenagel condensations
Reaction condition optimization and product isolation protocols
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